molecular formula C8H8FN3 B040066 6-Fluoro-2-methyl-1H-benzimidazol-5-amine CAS No. 117275-69-1

6-Fluoro-2-methyl-1H-benzimidazol-5-amine

Cat. No.: B040066
CAS No.: 117275-69-1
M. Wt: 165.17 g/mol
InChI Key: GHVXBOIOCHKSHV-UHFFFAOYSA-N
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Description

6-Fluoro-2-methyl-1H-benzimidazol-5-amine: is a heterocyclic aromatic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are commonly used in medicinal chemistry. The presence of a fluorine atom at the 6th position and a methyl group at the 2nd position of the benzimidazole ring enhances its chemical properties and potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluoro-2-methyl-1H-benzimidazol-5-amine typically involves the condensation of o-phenylenediamine derivatives with appropriate reagents. One common method includes the reaction of 4-fluoro-2-nitroaniline with acetic anhydride to form 6-fluoro-2-methyl-1H-benzimidazole, followed by reduction to obtain the amine derivative .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and efficient catalysts to enhance yield and reduce reaction time .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 6-Fluoro-2-methyl-1H-benzimidazol-5-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances its binding affinity and selectivity towards these targets. The compound can inhibit the activity of certain enzymes, leading to the disruption of essential biological pathways. This mechanism is particularly relevant in its antimicrobial and anticancer activities .

Comparison with Similar Compounds

Uniqueness: The presence of the fluorine atom at the 6th position in 6-Fluoro-2-methyl-1H-benzimidazol-5-amine enhances its chemical stability and biological activity compared to its analogs. This unique substitution pattern contributes to its distinct pharmacological profile and makes it a valuable compound for research and development .

Properties

IUPAC Name

6-fluoro-2-methyl-1H-benzimidazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FN3/c1-4-11-7-2-5(9)6(10)3-8(7)12-4/h2-3H,10H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHVXBOIOCHKSHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1)C=C(C(=C2)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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